molecular formula C13H13N5O5 B4896247 N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitrobenzamide

N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitrobenzamide

Cat. No.: B4896247
M. Wt: 319.27 g/mol
InChI Key: SRYKEFARPKEPSZ-UHFFFAOYSA-N
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Description

N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitrobenzamide is a chemical compound that features an imidazole ring attached to a propyl chain, which is further connected to a benzamide moiety substituted with two nitro groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitrobenzamide typically involves the following steps:

    Formation of the Imidazole-Propyl Intermediate: The initial step involves the reaction of 1H-imidazole with 3-bromopropylamine under basic conditions to form 3-(1H-imidazol-1-yl)propylamine.

    Nitration of Benzamide: The benzamide moiety is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 5 positions.

    Coupling Reaction: The final step involves coupling the 3-(1H-imidazol-1-yl)propylamine with the nitrated benzamide under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the nitration step and automated systems for the coupling reaction to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.

    Oxidation: The imidazole ring can be oxidized under strong oxidative conditions, although this is less common.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products

    Reduction: Formation of the corresponding diamine derivative.

    Substitution: Formation of N-alkyl or N-acyl derivatives of the imidazole ring.

    Oxidation: Formation of oxidized imidazole derivatives.

Scientific Research Applications

N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involving the imidazole ring.

    Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe to study biological processes involving nitroaromatic compounds and imidazole-containing molecules.

Mechanism of Action

The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitrobenzamide involves its interaction with molecular targets through the imidazole ring and nitro groups. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, while the nitro groups can undergo redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitrobenzene
  • **N-[3-(1H-imidazol-1-yl)propyl]-2,4-dinitrobenzamide
  • **N-[3-(1H-imidazol-1-yl)propyl]-3,5-diaminobenzamide

Uniqueness

N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitrobenzamide is unique due to the specific positioning of the nitro groups on the benzamide moiety, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The presence of the imidazole ring also adds to its versatility in forming various derivatives and interacting with biological targets.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O5/c19-13(15-2-1-4-16-5-3-14-9-16)10-6-11(17(20)21)8-12(7-10)18(22)23/h3,5-9H,1-2,4H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYKEFARPKEPSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CCCNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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